molecular formula C19H21N3O2 B267612 N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

カタログ番号 B267612
分子量: 323.4 g/mol
InChIキー: WMDFDBYDGPPSIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It was first synthesized in 2009 by Pfizer and has since been extensively studied for its potential use in cancer treatment.

作用機序

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide selectively inhibits protein kinase CK2, which is a serine/threonine kinase that plays a key role in cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting CK2, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of a number of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to induce autophagy, which is a process that allows cells to degrade and recycle damaged organelles and proteins.

実験室実験の利点と制限

One of the main advantages of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is its selectivity for CK2, which reduces the potential for off-target effects. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is also relatively stable and can be easily synthesized in large quantities. However, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a relatively short half-life, which can limit its effectiveness in vivo. In addition, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has poor solubility in water, which can make it difficult to administer in animal models.

将来の方向性

There are a number of potential future directions for research on N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. One area of interest is the development of more potent and selective CK2 inhibitors. Another area of interest is the investigation of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in combination with other cancer therapies, such as immunotherapy. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide in humans.
Conclusion
In conclusion, N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide is a selective inhibitor of protein kinase CK2 that has shown promise as a potential cancer therapy. Its mechanism of action involves the disruption of signaling pathways that promote cancer cell growth and survival. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has a number of advantages and limitations for lab experiments, and there are a number of potential future directions for research on this compound.

合成法

The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide involves a series of chemical reactions, starting with the reaction of 3-nitrobenzoic acid with cyclohexylamine to form the corresponding amide. This amide is then reduced to the corresponding amine, which is subsequently reacted with nicotinoyl chloride to form N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide. The final product is purified by column chromatography to obtain a white crystalline solid with a purity of over 99%.

科学的研究の応用

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

特性

製品名

N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide

分子式

C19H21N3O2

分子量

323.4 g/mol

IUPAC名

N-[3-(cyclohexylcarbamoyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H21N3O2/c23-18(21-16-8-2-1-3-9-16)14-6-4-10-17(12-14)22-19(24)15-7-5-11-20-13-15/h4-7,10-13,16H,1-3,8-9H2,(H,21,23)(H,22,24)

InChIキー

WMDFDBYDGPPSIT-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

正規SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。